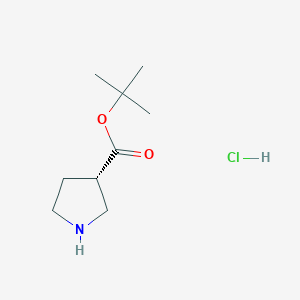![molecular formula C13H22N2S B6164970 [2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine CAS No. 1250535-54-6](/img/new.no-structure.jpg)
[2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine is an organic compound characterized by the presence of both benzylsulfanyl and dimethylaminoethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine typically involves the reaction of benzyl mercaptan with 2-chloroethylamine, followed by the introduction of the dimethylaminoethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in [2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding simpler amine derivatives.
Substitution: The dimethylaminoethyl group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structural features make it suitable for probing biological pathways.
Medicine
Potential medicinal applications include its use as a precursor for the development of pharmaceutical agents. The compound’s ability to interact with biological targets makes it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional versatility are advantageous for various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, while the dimethylaminoethyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis[2-(dimethylamino)ethyl]ether: This compound shares the dimethylaminoethyl group but lacks the benzylsulfanyl group.
2-(dimethylamino)ethyl methacrylate: Similar in having the dimethylaminoethyl group, but it is a methacrylate ester.
Uniqueness
The presence of both benzylsulfanyl and dimethylaminoethyl groups in [2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine makes it unique. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that possess only one of these groups.
Properties
CAS No. |
1250535-54-6 |
|---|---|
Molecular Formula |
C13H22N2S |
Molecular Weight |
238.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




